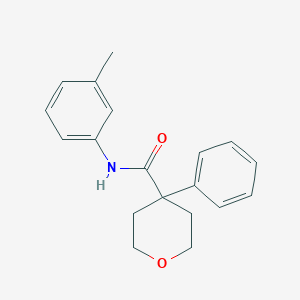![molecular formula C23H22N3O4PS B290298 Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and material science. This compound is a member of the phosphonate family, which is known for its diverse biological and chemical properties.
Wirkmechanismus
The mechanism of action of Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for the survival and growth of cancer cells. One of the proposed mechanisms of action is the inhibition of DNA synthesis and repair, which leads to the accumulation of DNA damage and ultimately cell death. In addition, it has also been found to induce apoptosis, which is a programmed cell death mechanism that is triggered in response to cellular stress.
Biochemical and Physiological Effects:
Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways that are involved in cancer development and progression. In addition, it has also been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate is its potential as a new drug candidate for the treatment of various diseases, including cancer. However, there are also some limitations associated with its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate, including the development of new drugs based on its chemical structure, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential applications in material science and agriculture. In addition, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential for drug resistance and toxicity.
Synthesemethoden
The synthesis of Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate involves the reaction of 4-methoxybenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate that is formed by the condensation of 4-methoxybenzaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of diphenylphosphinic chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is in the field of medicine, where it has been found to exhibit significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, it has also been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C23H22N3O4PS |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
N-[diphenoxyphosphoryl-(4-methoxyphenyl)methyl]-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H22N3O4PS/c1-17-25-26-23(32-17)24-22(18-13-15-19(28-2)16-14-18)31(27,29-20-9-5-3-6-10-20)30-21-11-7-4-8-12-21/h3-16,22H,1-2H3,(H,24,26) |
InChI-Schlüssel |
LHKOIKCERUGXAD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)





![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)